molecular formula C10H11Br2NO B1399679 2-Bromo-N-(2-bromophenyl)butanamide CAS No. 1037586-23-4

2-Bromo-N-(2-bromophenyl)butanamide

Cat. No.: B1399679
CAS No.: 1037586-23-4
M. Wt: 321.01 g/mol
InChI Key: ISNSEOMVZCVSMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-N-(2-bromophenyl)butanamide is an organic compound with the molecular formula C10H11Br2NO. It is a brominated derivative of butanamide, featuring two bromine atoms attached to the phenyl and butanamide moieties. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Scientific Research Applications

2-Bromo-N-(2-bromophenyl)butanamide is utilized in various scientific research fields:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2-bromophenyl)butanamide typically involves the bromination of butanamide derivatives. One common method is the reaction of butanamide with bromine in the presence of a catalyst or under specific conditions to ensure selective bromination. Another approach involves the use of N-bromosuccinimide (NBS) as a brominating agent in an organic solvent such as dimethyl sulfoxide (DMSO) or acetone .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2-bromophenyl)butanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atoms can yield de-brominated products.

Common Reagents and Conditions

    Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of phenyl derivatives with different functional groups.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of butanamide derivatives with fewer bromine atoms.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2-bromophenyl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms in the compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(4-bromophenyl)butanamide
  • 2-Bromo-N-(2,5-dimethylphenyl)butanamide
  • 2-Bromo-N-(2,4-dichlorophenyl)butanamide

Uniqueness

2-Bromo-N-(2-bromophenyl)butanamide is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

IUPAC Name

2-bromo-N-(2-bromophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br2NO/c1-2-7(11)10(14)13-9-6-4-3-5-8(9)12/h3-7H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISNSEOMVZCVSMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-N-(2-bromophenyl)butanamide
Reactant of Route 2
Reactant of Route 2
2-Bromo-N-(2-bromophenyl)butanamide
Reactant of Route 3
Reactant of Route 3
2-Bromo-N-(2-bromophenyl)butanamide
Reactant of Route 4
Reactant of Route 4
2-Bromo-N-(2-bromophenyl)butanamide
Reactant of Route 5
Reactant of Route 5
2-Bromo-N-(2-bromophenyl)butanamide
Reactant of Route 6
Reactant of Route 6
2-Bromo-N-(2-bromophenyl)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.